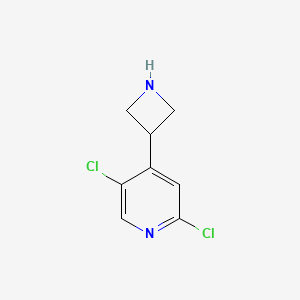
4-(Azetidin-3-yl)-2,5-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-2,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a dichloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates can be achieved through green oxidation reactions in microchannel reactors .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)-2,5-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.
Substitution: Halogen atoms in the dichloropyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield oxetane derivatives, while substitution reactions can introduce various functional groups into the dichloropyridine moiety .
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-2,5-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)-2,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dichloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
4-(Azetidin-3-yl)-2,5-dichloropyridine can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)benzonitrile hydrochloride: This compound features a benzonitrile moiety instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: This compound has a benzyloxy group attached to the azetidine ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound contains a methoxyphenyl group attached to the azetidine ring.
The uniqueness of this compound lies in its dichloropyridine moiety, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Eigenschaften
Molekularformel |
C8H8Cl2N2 |
|---|---|
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-2,5-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI-Schlüssel |
JCIYVIZMIIJIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)






![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)

